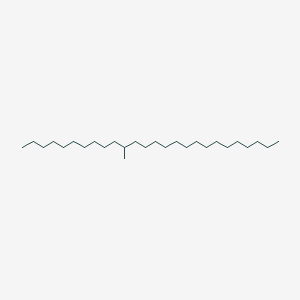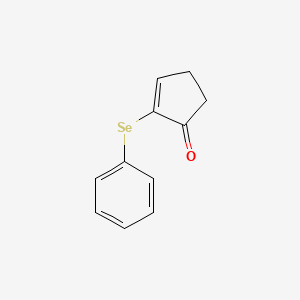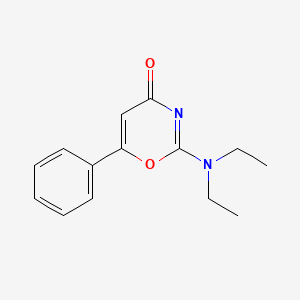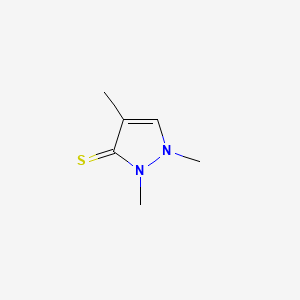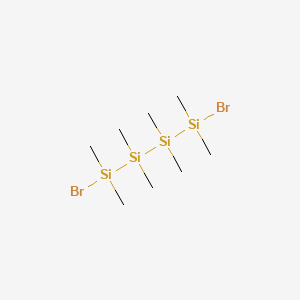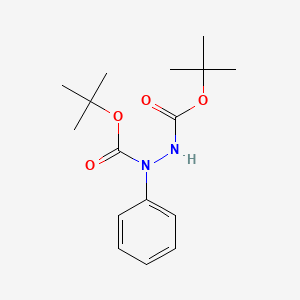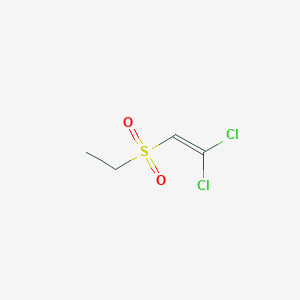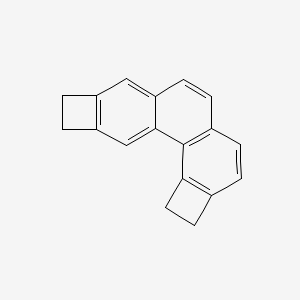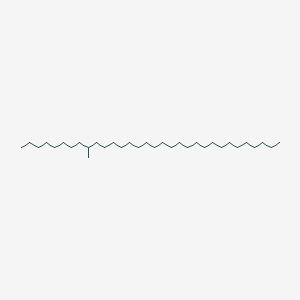
9-Methyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyldotriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a type of alkane, specifically a methyl-branched dotriacontane. This compound is part of a larger family of hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles. The structure of this compound consists of a linear chain of 32 carbon atoms with a methyl group attached to the ninth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyldotriacontane can be achieved through various methods. One common approach involves the reduction of iodoalkanes . For instance, starting with a long-chain iodoalkane, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired methyl-branched alkane .
Industrial Production Methods: Industrial production of long-chain alkanes like this compound often involves fractional distillation of crude oil. The process includes the separation of different hydrocarbon fractions based on their boiling points. The specific fraction containing dotriacontane and its derivatives can be further purified using techniques such as recrystallization and adsorption bleaching .
Chemical Reactions Analysis
Types of Reactions: 9-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated alkanes, such as 9-chlorodotriacontane, are typical products.
Scientific Research Applications
9-Methyldotriacontane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 9-Methyldotriacontane is primarily related to its physical properties rather than biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and microbial penetration. In biological systems, it contributes to the structural integrity and protective functions of insect cuticles .
Comparison with Similar Compounds
- 10-Methyldotriacontane
- 3-Methyldotriacontane
- Dotriacontane
Comparison:
- 10-Methyldotriacontane and 3-Methyldotriacontane are similar in structure but differ in the position of the methyl group. This positional difference can affect their physical properties and biological functions .
- Dotriacontane is the parent compound without any methyl branching. It has different physical properties, such as melting point and solubility, compared to its methyl-branched derivatives .
9-Methyldotriacontane stands out due to its specific methyl branching, which can influence its interaction with other molecules and its role in biological systems.
Properties
CAS No. |
66182-12-5 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
9-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3)31-29-27-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
FIJHZJHXCUZCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
